![molecular formula C21H16ClN3O2 B2892595 N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-82-8](/img/structure/B2892595.png)
N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-cyanophenyl derivatives and 2-methylbenzyl derivatives. The key steps could involve:
Condensation Reactions: Combining the starting materials under specific conditions to form the dihydropyridine ring.
Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Amidation: Forming the carboxamide group through reactions with amines or amides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially altering biological activity.
Reduction: Reduction of functional groups to achieve different derivatives.
Substitution: Replacing specific atoms or groups with others to modify properties.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to a variety of functionalized derivatives.
Scientific Research Applications
N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential therapeutic uses, such as in drug development.
Industry: Applications in materials science or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting or activating biological processes, and altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other dihydropyridine derivatives with varying substituents. Examples could be:
Nifedipine: A well-known calcium channel blocker.
Amlodipine: Another calcium channel blocker with different substituents.
Uniqueness
N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide’s uniqueness would lie in its specific substituents, which could confer unique biological activities or chemical properties compared to other dihydropyridine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H16ClN3O with a molecular weight of 315.78 g/mol. The structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neurological contexts.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. In a study evaluating a series of similar compounds, notable activity was observed against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) . The compound's structure suggests it may share similar antimicrobial mechanisms.
Anticancer Properties
The cytotoxic profile of the compound was evaluated against several cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through apoptosis induction. For instance, studies on related compounds have shown promising results in reducing viability in human cancer cell lines while exhibiting low toxicity to normal cells .
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Dihydropyridine derivatives are known to interact with various biological targets, including:
- Cyclooxygenase (COX) Inhibition : Some derivatives have been shown to inhibit COX-2, which plays a role in inflammation and cancer progression .
- Antioxidant Activity : Related compounds demonstrate antioxidant properties, suggesting a potential for mitigating oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial activity of similar dihydropyridine derivatives reported effective inhibition against S. aureus and Enterococcus faecalis, highlighting the potential for developing new antibiotics from this class of compounds .
- Cytotoxicity Assessment : In vitro studies have shown that certain structural modifications can enhance cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells . This supports the hypothesis that structural optimization can lead to more effective anticancer agents.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-14-5-2-3-6-16(14)13-25-10-4-7-18(21(25)27)20(26)24-19-11-17(22)9-8-15(19)12-23/h2-11H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKQZXMRXOMMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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